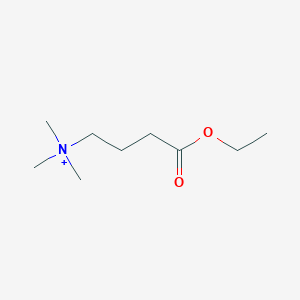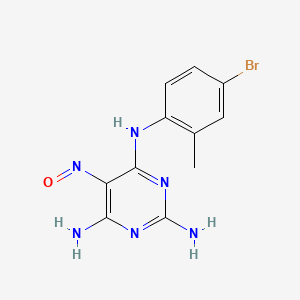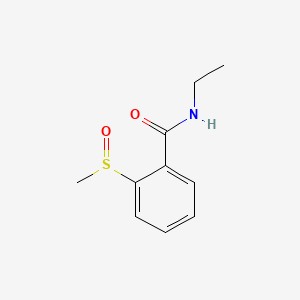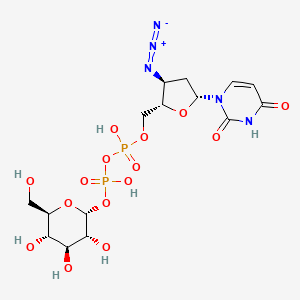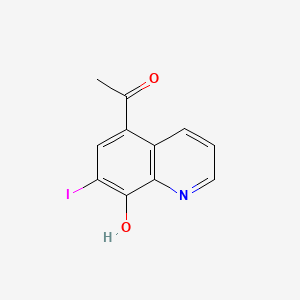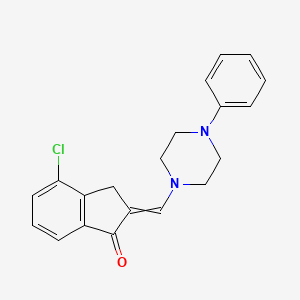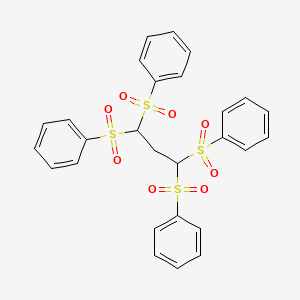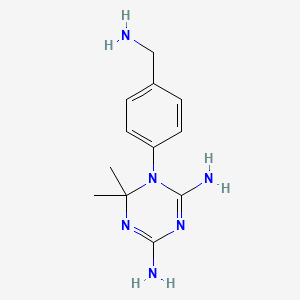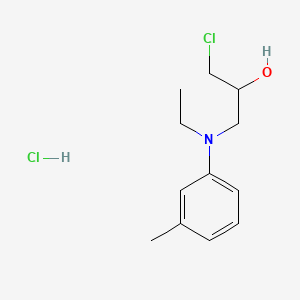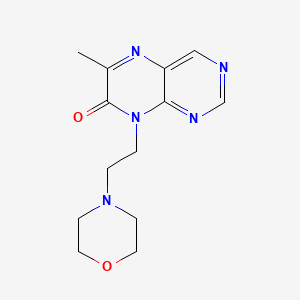![molecular formula C10H11N3O2 B12804477 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- CAS No. 23279-81-4](/img/structure/B12804477.png)
1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 287465 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its specific interactions with biological molecules, making it a valuable subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 287465 typically involves multi-step organic reactions. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve functional group modifications, such as halogenation or alkylation, to achieve the desired chemical structure. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production of NSC 287465 involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial process aims to maintain high efficiency, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 287465 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in NSC 287465. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 287465 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: NSC 287465 is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: NSC 287465 is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of NSC 287465 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, NSC 287465 may inhibit the activity of a particular enzyme, thereby blocking a biochemical pathway and exerting its therapeutic effects. The molecular pathways involved often include signal transduction cascades and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
- NSC 298223
- NSC 287465
- NSC 287466
Eigenschaften
CAS-Nummer |
23279-81-4 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4-(2-hydroxyethylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H11N3O2/c14-6-5-11-9-7-3-1-2-4-8(7)10(15)13-12-9/h1-4,14H,5-6H2,(H,11,12)(H,13,15) |
InChI-Schlüssel |
XFDFUCJMZJILRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


